molecular formula C10H11NO5 B8135921 (S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid

(S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid

Cat. No.: B8135921
M. Wt: 225.20 g/mol
InChI Key: KRDIDQZBLHCQTE-VIFPVBQESA-N
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Description

(S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid is an organic compound characterized by the presence of a methoxy group, a nitrophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-methoxypropanoic acid and 4-nitrobenzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between (S)-2-methoxypropanoic acid and 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxy-3-(4-nitrophenyl)propanoic acid or 2-methoxy-3-(4-nitrophenyl)propanoic aldehyde.

    Reduction: Formation of (S)-2-Methoxy-3-(4-aminophenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methoxy-3-(4-aminophenyl)propanoic acid: Similar structure but with an amino group instead of a nitro group.

    (S)-2-Methoxy-3-(4-chlorophenyl)propanoic acid: Similar structure but with a chloro group instead of a nitro group.

    (S)-2-Methoxy-3-(4-methylphenyl)propanoic acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

(S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making this compound versatile for synthetic and research applications.

Properties

IUPAC Name

(2S)-2-methoxy-3-(4-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-16-9(10(12)13)6-7-2-4-8(5-3-7)11(14)15/h2-5,9H,6H2,1H3,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDIDQZBLHCQTE-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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